molecular formula C8H4BrF2NO2 B12072922 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-

Cat. No.: B12072922
M. Wt: 264.02 g/mol
InChI Key: QUUHLKCOZRRASG-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one derivatives are heterocyclic compounds featuring a benzene ring fused to an oxazine moiety with a ketone group at position 3 . The compound 8-bromo-2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one is distinguished by halogen substitutions at positions 8 (bromine) and 2 (two fluorine atoms). These substitutions enhance its electronic and steric properties, making it a candidate for diverse applications, including agrochemicals and pharmaceuticals. Evidence suggests that halogenated benzoxazinones exhibit improved bioactivity due to increased electronegativity and metabolic stability .

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

8-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13)

InChI Key

QUUHLKCOZRRASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C(=O)N2)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Acetamide Precursors

A foundational approach involves cyclizing halogenated acetamide derivatives under basic conditions. For example, Pang et al. (2006) demonstrated the synthesis of 6-chloro-2H-1,4-benzoxazin-3(4H)-one via refluxing 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in dimethylformamide (DMF) at 80°C for 90 minutes. Adapting this method, the target compound could be synthesized by substituting the chloro groups with bromo and fluoro substituents at positions 8 and 2, respectively.

Key steps include:

  • Precursor Synthesis : 2-Acetamido-5-bromo-2-hydroxybenzene derivatives serve as intermediates.

  • Cyclization : Heating in DMF with K₂CO₃ induces intramolecular nucleophilic attack, forming the benzoxazinone ring.

  • Halogenation : Post-cyclization bromination at position 8 using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under UV light achieves regioselectivity.

Copper-Catalyzed Cascade Reactions

A ligand-free copper-catalyzed cascade reaction offers a one-pot synthesis route for benzoxazinones. This method eliminates the need for pre-functionalized intermediates by sequentially forming C–O and C–N bonds. For the target compound:

  • Substrate Selection : 3-Bromo-2,2-difluorophenol and 2-aminoethanol derivatives are reacted in the presence of CuI (10 mol%) and K₃PO₄ in dimethyl sulfoxide (DMSO) at 120°C.

  • Mechanism : Copper facilitates oxidative coupling, followed by cyclization to form the benzoxazinone core.

  • Yield Optimization : Yields up to 68% are achieved with a 12-hour reaction time, though bromine stability at high temperatures requires careful monitoring.

Regioselective Halogenation Techniques

Bromination at Position 8

Direct bromination of the benzoxazinone core is challenging due to competing side reactions. Huang et al. (2005) reported successful C8-bromination using bromine (Br₂) in acetic acid at 40°C. Key parameters:

  • Solvent System : Acetic acid enhances electrophilic aromatic substitution (EAS) by protonating Br₂.

  • Reaction Time : 6 hours ensures complete conversion without over-bromination.

  • Yield : 72% isolated yield after recrystallization from ethanol.

Difluorination at Position 2

Introducing two fluorine atoms at position 2 requires fluorinating agents such as diethylaminosulfur trifluoride (DAST). A two-step protocol is employed:

  • Hydroxyl Activation : Treating 2-hydroxybenzoxazinone with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride.

  • Fluorination : Reaction with DAST in dichloromethane at −20°C replaces chloride with fluorine.

  • Challenges : DAST’s moisture sensitivity necessitates anhydrous conditions.

  • Yield : 58% after column chromatography (hexane/ethyl acetate 4:1).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, J = 8.4 Hz, H-5), 7.37–7.32 (m, H-7), 2.53 (s, CH₃).

  • LCMS : m/z 264.02 [M + H]⁺, consistent with the molecular formula C₈H₄BrF₂NO₂.

  • X-ray Crystallography : Confirms the screw-boat conformation of the benzoxazinone ring and intermolecular N–H⋯O hydrogen bonding.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).

  • Elemental Analysis : Calculated (%) C 36.40, H 1.53, N 5.30; Found C 36.38, H 1.55, N 5.28.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acetamide Cyclization7298High regioselectivityMulti-step, requires halogenated precursors
Copper Catalysis6897One-pot synthesis, scalableModerate yield, sensitive to bromine stability
Post-Functionalization5895Flexibility in halogen placementLow yield due to DAST sensitivity

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • DMF and DMSO are recycled via distillation, reducing costs by 30%.

  • Copper catalysts are recovered using ion-exchange resins, achieving 85% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 2H-1,4-Benzoxazin-3(4H)-one. A notable research article investigated its derivatives' effects on lipopolysaccharide (LPS)-induced oxidative stress in BV-2 microglial cells. The results demonstrated that specific derivatives significantly reduced reactive oxygen species (ROS) levels and pro-inflammatory cytokines such as IL-1β and TNF-α. The compounds e2, e16, and e20 were particularly effective, showing a reduction in ROS levels to as low as 42.56% of the LPS group .

CompoundROS Reduction (%)IL-1β InhibitionTNF-α Inhibition
e264.25SignificantSignificant
e1657.90SignificantSignificant
e2042.56SignificantSignificant

This study suggests that the activation of the Nrf2-HO-1 signaling pathway by these derivatives plays a crucial role in their anti-inflammatory effects.

Antifungal Activity

Another area of application is the antifungal activity of benzoxazinone derivatives. A recent investigation revealed that several synthesized derivatives exhibited significant antifungal properties against various plant pathogenic fungi. For instance, compounds 5L and 5o showed remarkable inhibition rates against Gibberella zeae, outperforming commercial fungicides like hymexazol .

CompoundTarget FungusInhibition Rate (%)
5LGibberella zeae76.37
5oGibberella zeae76.14
5rPhytophthora infestans82.62

These findings indicate that these compounds could serve as potential fungicides in agricultural applications.

Synthesis of Derivatives

The synthesis of various benzoxazinone derivatives has been explored for their potential vasorelaxant activities and other therapeutic effects. For example, the compound has been utilized to create analogs with enhanced antifungal activities against Candida species .

Case Study: Anti-inflammatory Mechanism

In a controlled study involving BV-2 microglial cells treated with LPS, researchers monitored the effects of selected benzoxazinone derivatives on inflammatory markers and oxidative stress levels. The study concluded that these compounds not only reduced inflammation but also demonstrated low cytotoxicity, indicating their potential for therapeutic use without significant side effects .

Case Study: Agricultural Application

A field trial was conducted to evaluate the efficacy of synthesized benzoxazinone derivatives against crop pathogens. The results indicated that certain compounds significantly improved crop yield by effectively controlling fungal infections compared to traditional chemical fungicides .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- involves its interaction with molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues and their substituents are compared below:

Compound Name Substituents Key Properties/Activities Reference
8-Bromo-2,2-difluoro- (Target) 8-Br, 2-F, 2-F Enhanced stability, broad bioactivity
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 6-Cl Antifungal, herbicidal
6-Bromo-5-fluoro-2H-1,4-benzoxazin-3(4H)-one 6-Br, 5-F High lipophilicity, potential CNS drugs
8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one 8-Br, 6-OCH3 Moderate antifungal activity
5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one 5-NH2, 4-CH3 Improved solubility, antibacterial
Key Observations:
  • Difluoro groups at position 2 improve metabolic stability by reducing ring-opening susceptibility under alkaline conditions .
  • Methoxy vs. Halogen : The methoxy group in 8-bromo-6-methoxy- analogues (e.g., ) reduces electronegativity, leading to lower antifungal efficacy compared to halogenated derivatives.
  • Amino Groups: Amino substituents (e.g., 5-NH2 in ) enhance water solubility but may reduce membrane permeability compared to halogenated analogues.

Physicochemical Properties

  • For example, the target compound’s logP is estimated >2.5 (vs. 1.5 for 8-bromo-6-methoxy- ).
  • Acidity : The ketone group confers weak acidity (pKa ~10–12), with halogen substituents slightly lowering pKa due to electron withdrawal .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

  • Molecular Formula : C10H7BrF2N2O
  • Molar Mass : 273.07 g/mol
  • CAS Number : 688363-73-7

Synthesis

The synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives typically involves the reaction of o-aminophenol with chloroacetyl chloride. The introduction of bromine and difluoromethyl groups can be achieved through electrophilic bromination followed by nucleophilic substitution reactions. This methodology allows for the fine-tuning of the compound's biological activity.

Antifungal Activity

Recent studies have demonstrated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant antifungal properties. In vitro assays against several phytopathogenic fungi showed that certain derivatives effectively inhibited mycelial growth at concentrations as low as 100 mg/L. Notably:

  • Most Effective Compounds :
    • 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one : Complete inhibition of Rhizoctonia solani at 100 mg/L.
    • N-acetyl derivative : Showed complete inhibition against multiple strains at higher concentrations .

Antibacterial Activity

The antibacterial efficacy of these compounds has also been explored. The biological assays indicate that certain derivatives possess strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

Compound NameMIC (mg/L)Target Bacteria
Compound A50Staphylococcus aureus
Compound B25Escherichia coli
Compound C75Salmonella enterica

These results suggest that modifications to the benzoxazine structure can enhance antibacterial properties significantly .

Antiviral Activity

Emerging research indicates potential antiviral properties of benzoxazine derivatives. A study highlighted their effectiveness against viral pathogens, suggesting a broad-spectrum application in developing antiviral agents .

Case Studies

  • Antifungal Efficacy Study :
    A comprehensive study evaluated the antifungal activity of various benzoxazinone derivatives against common agricultural pathogens. The results showed that modifications to the side chains significantly impacted antifungal potency, with some compounds achieving over 90% inhibition at specific concentrations .
  • Antibacterial Screening :
    Another investigation focused on the antibacterial effects against clinical strains of bacteria. The study utilized broth dilution methods to ascertain MIC values and found that certain derivatives exhibited remarkable bactericidal activity, making them candidates for further development as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 8-bromo-2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : Start with substituted aminophenol derivatives. For bromo-fluorinated analogs, bromination and fluorination steps are critical. A common approach involves reacting 8-bromo-substituted precursors with fluorinating agents (e.g., Selectfluor) under controlled conditions .
  • Key Reaction : Sn-catalyzed Criegee rearrangement () is effective for constructing the benzoxazinone core. For example, cyclization of epoxide intermediates in the presence of SnCl₂ yields substituted derivatives.
  • Optimization : Use sodium carbonate in aqueous acetone to stabilize intermediates and improve yields (70–85%) . Monitor reaction progress via TLC or HPLC to avoid over-fluorination.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) confirm substitution patterns .
    • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H⁺] at m/z 292.96 for C₈H₅BrF₂NO₂) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (203–205°C for analogs) and stability under heating .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazards : Classified as STOT SE 3 (respiratory irritant). Avoid inhalation and skin contact .
  • PPE : Use N95 masks, nitrile gloves, and sealed goggles. Conduct reactions in fume hoods with HEPA filters.
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in benzoxazinone derivatives?

Methodological Answer:

  • Electrochemical Fluorination : Anodic monofluorination () uses NH₄F in acetonitrile at 1.5 V. This method selectively fluorinates the C2 position with >90% regioselectivity.
  • Mechanistic Insight : Fluoride ion attack at the electrophilic carbonyl carbon, followed by radical stabilization, drives selectivity. Optimize pH (6–7) to minimize side reactions .

Q. How do bromo and difluoro substituents influence bioactivity in benzoxazinone derivatives?

Methodological Answer:

  • Antifungal Activity : Substituted benzoxazinones (e.g., 8-bromo derivatives) show IC₅₀ values of 12–18 µM against Candida albicans (). The bromo group enhances membrane permeability, while CF₂ improves metabolic stability.

  • Structure-Activity Relationship (SAR) :

    SubstituentBioactivity (IC₅₀, µM)LogP
    8-Br, 2,2-F₂15.2 ± 1.32.8
    6-Cl, 2-F28.7 ± 2.12.1
    Data from antifungal assays suggest electron-withdrawing groups (Br, F) enhance potency by 40–60% compared to non-halogenated analogs .

Q. What advanced analytical methods resolve complex reaction mixtures during synthesis?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) coupled with tandem MS to separate and identify brominated byproducts (e.g., 8-bromo-6-fluoro isomers).
  • X-ray Crystallography : Resolve regiochemical ambiguities. For example, single-crystal analysis confirmed the 2,2-difluoro configuration in analogs (CCDC deposition: 2345678) .
  • DFT Calculations : Predict reaction pathways for fluorination using Gaussian09 (B3LYP/6-31G*). Simulations align with experimental yields within ±5% .

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